molecular formula C7H4ClFN2 B8330606 2-Amino-3-chloro-6-fluorobenzonitrile CAS No. 190011-88-2

2-Amino-3-chloro-6-fluorobenzonitrile

Cat. No. B8330606
Key on ui cas rn: 190011-88-2
M. Wt: 170.57 g/mol
InChI Key: JMLLGMVTOGELLM-UHFFFAOYSA-N
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Patent
US05883102

Procedure details

Aqueous ammonia (d 0.880, 2 ml) was added to a solution of 3-chloro-2,6-difluorobenzonitrile (1.93 g, 11.1 mmol) in acetonitrile (10 ml), and the mixture heated to 60° C. for 16 h. The resulting brown solution was evaporated and purified by flash chromatography eluting with 5% ethyl acetate/hexane, increasing the gradient to 20% ethyl acetate/hexane, to furnish a white solid (410 mg), MS (+EI) 173/171 (M+); 1H NMR (CDCl3) 7.39 (1H, dd, J5.7, 9.0 Hz), 6.46 (1H, t, J8.7 Hz), 4.95 (2H, br. s).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[C:4](F)=[C:5]([C:8]([F:11])=[CH:9][CH:10]=1)[C:6]#[N:7]>C(#N)C>[NH2:1][C:4]1[C:3]([Cl:2])=[CH:10][CH:9]=[C:8]([F:11])[C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N
Name
Quantity
1.93 g
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=CC1)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting brown solution was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexane
TEMPERATURE
Type
TEMPERATURE
Details
increasing the gradient to 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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